Palustrin-3b
Description
Palustrin-3b is a cationic antimicrobial peptide (AMP) isolated from the skin secretions of the North American wood frog (Rana sylvatica). It belongs to the ranatuerin-2 family, characterized by a conserved N-terminal domain and a variable C-terminal region. This compound exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses . Its mechanism of action involves disrupting microbial membranes via electrostatic interactions with negatively charged phospholipids, followed by pore formation and cytoplasmic leakage. Structural studies reveal a 24-amino-acid sequence with an α-helical conformation stabilized by disulfide bonds, contributing to its stability in diverse environments .
Properties
bioactivity |
Gram-, |
|---|---|
sequence |
GIFPKIIGKGIKTGIVNGIKSLVKGVGMKVFKAGLSNIGNTGCNEDEC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Overview
Palustrin-3b shares functional and structural similarities with other amphibian-derived AMPs, such as Temporin-L , Esculentin-1a , and Bombinin H2 . Below is a comparative analysis of key properties:
| Property | This compound | Temporin-L | Esculentin-1a | Bombinin H2 |
|---|---|---|---|---|
| Length (aa) | 24 | 13 | 46 | 20 |
| Charge (pH 7.0) | +5 | +3 | +7 | +2 |
| Secondary Structure | α-helical | β-hairpin | α-helical (N-terminal) | α-helical + disulfide |
| MIC* (μg/mL) | 2–8 (E. coli) | 16–32 (S. aureus) | 1–4 (P. aeruginosa) | 8–16 (C. albicans) |
| Hemolytic Activity | Low (HC50 > 200 μg/mL) | Moderate (HC50 = 50 μg/mL) | High (HC50 = 25 μg/mL) | Low (HC50 > 150 μg/mL) |
| Stability | Resists proteases, pH 2–10 | Thermolabile | Protease-sensitive | pH-sensitive |
*MIC: Minimum Inhibitory Concentration against representative pathogens. Data aggregated from in vitro studies .
Mechanistic Divergences
- This compound vs. This compound’s α-helical conformation enhances protease resistance, making it suitable for topical applications.
- This compound vs. Esculentin-1a : Esculentin-1a’s high charge (+7) improves binding to Gram-negative bacterial membranes but increases hemolytic activity, whereas this compound’s moderate charge balances efficacy and safety .
- This compound vs. Bombinin H2 : Bombinin H2’s disulfide-bonded structure confers stability but restricts conformational flexibility, reducing its spectrum of activity compared to this compound .
Pharmacological Potential
- Synergistic Effects : this compound synergizes with conventional antibiotics (e.g., ciprofloxacin) against multidrug-resistant Acinetobacter baumannii, reducing required dosages by 75% .
- Toxicity Profile: Unlike Esculentin-1a, this compound shows negligible cytotoxicity toward human keratinocytes at therapeutic concentrations, as demonstrated in ex vivo skin models .
Tables and Data Sources :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
